molecular formula C9H7ClF2O B14049656 1-Chloro-1-(2,4-difluorophenyl)propan-2-one

1-Chloro-1-(2,4-difluorophenyl)propan-2-one

Cat. No.: B14049656
M. Wt: 204.60 g/mol
InChI Key: HNBMIPHOYYXZQF-UHFFFAOYSA-N
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Description

1-Chloro-1-(2,4-difluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClF2O and a molecular weight of 204.6 g/mol . This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 1-Chloro-1-(2,4-difluorophenyl)propan-2-one typically involves the reaction of 2,4-difluorobenzene with chloroacetone under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-1-(2,4-difluorophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

1-Chloro-1-(2,4-difluorophenyl)propan-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

1-chloro-1-(2,4-difluorophenyl)propan-2-one

InChI

InChI=1S/C9H7ClF2O/c1-5(13)9(10)7-3-2-6(11)4-8(7)12/h2-4,9H,1H3

InChI Key

HNBMIPHOYYXZQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)F)F)Cl

Origin of Product

United States

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